[4-(4-Fluorophenyl)piperazin-1-yl][4-(morpholin-4-ylsulfonyl)phenyl]methanone
Description
[4-(4-Fluorophenyl)piperazin-1-yl][4-(morpholin-4-ylsulfonyl)phenyl]methanone is a piperazine-based methanone derivative characterized by a 4-fluorophenyl group attached to the piperazine ring and a morpholine sulfone moiety on the adjacent phenyl ring. The morpholinylsulfonyl group enhances polarity and hydrogen-bonding capacity, while the fluorophenyl substituent contributes to lipophilicity and metabolic stability . The compound’s molecular formula is C₂₃H₂₅FN₃O₃S, with a molecular weight of 434.53 g/mol. Its synthesis typically involves coupling a piperazine precursor with a sulfonyl chloride derivative under reflux conditions, followed by purification via crystallization .
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4S/c22-18-3-5-19(6-4-18)23-9-11-24(12-10-23)21(26)17-1-7-20(8-2-17)30(27,28)25-13-15-29-16-14-25/h1-8H,9-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDKHUHIRUKHFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Fluorophenyl)piperazin-1-yl][4-(morpholin-4-ylsulfonyl)phenyl]methanone typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and further reacted to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
[4-(4-Fluorophenyl)piperazin-1-yl][4-(morpholin-4-ylsulfonyl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the aromatic rings.
Scientific Research Applications
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(4-Fluorophenyl)piperazin-1-yl][4-(morpholin-4-ylsulfonyl)phenyl]methanone involves its interaction with specific molecular targets. It has been shown to bind to cannabinoid receptor type 1 (CB1) with high selectivity, acting as an inverse agonist . This interaction leads to the modulation of G protein-coupled receptor signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Table 1: Substituent Effects on Piperazine Methanones
| Compound Name | Substituent on Piperazine | Key Properties | Reference |
|---|---|---|---|
| [4-(4-Fluorophenyl)piperazin-1-yl][4-(morpholin-4-ylsulfonyl)phenyl]methanone | 4-Fluorophenyl, morpholinylsulfonyl | High polarity (logP ~3.3), moderate molecular weight (434.53 g/mol) | |
| (4-tert-Butylphenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone | 4-tert-Butylphenyl | Increased lipophilicity (logP >4.0 due to tert-butyl), bulkier structure | |
| 4-(4-Hydroxyphenyl)piperazin-1-ylmethanone | 4-Hydroxyphenyl, trifluoromethyl | Electron-withdrawing CF₃ group (logP ~3.5), enhanced metabolic stability | |
| (2-Bromophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone | 2-Bromophenyl | Higher molecular weight (363.23 g/mol), halogen-induced steric hindrance |
Key Findings :
- Halogenated derivatives (e.g., bromo, chloro) exhibit higher molecular weights and altered binding kinetics due to steric effects .
Electronic and Steric Effects of Sulfonyl Groups
The sulfonyl group’s electron-withdrawing nature modulates the compound’s electronic environment. For example:
- Morpholinylsulfonyl vs. Benzenesulfonyl : Morpholine’s oxygen atoms enhance hydrogen-bond acceptor capacity, improving interactions with polar receptors .
Pharmacokinetic and Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | logP | Molecular Weight (g/mol) | Polar Surface Area (Ų) | |
|---|---|---|---|---|
| Target Compound | 3.3 | 434.53 | 76.2 | |
| (2-Bromophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone | 3.36 | 363.23 | 20.1 | |
| 4-(4-Hydroxyphenyl)piperazin-1-ylmethanone | 2.8 | 310.38 | 49.3 | |
| {4-[4-Fluoro-2-nitro-5-(piperidin-1-yl)phenyl]piperazin-1-yl}(4-fluorophenyl)methanone | 4.1 | 430.45 | 85.6 |
Analysis :
- The target compound’s logP (3.3) balances lipophilicity and solubility, favoring membrane permeability and oral bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
